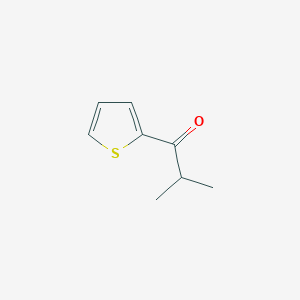

2-Methyl-1-(thiophen-2-yl)propan-1-one

Descripción general

Descripción

“2-Methyl-1-(thiophen-2-yl)propan-1-one” is an organic compound that is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

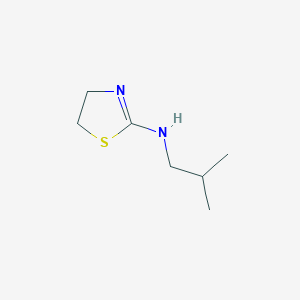

The synthesis of “2-Methyl-1-(thiophen-2-yl)propan-1-one” can be achieved through a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, this is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(thiophen-2-yl)propan-1-one” consists of a thiophene group with an alkyl amine substituent at the 2-position . The InChI code for this compound is 1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3 .

Chemical Reactions Analysis

“2-Methyl-1-(thiophen-2-yl)propan-1-one” is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, the molecular weight of a similar compound, 2-methyl-1-(thiophen-2-yl)propan-1-amine, is 155.26 .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties. For instance, certain synthesized thiophene compounds have shown significant inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Antitumor Activity

Some thiophene compounds have been evaluated for their potential antitumor effects. For example, specific derivatives have been tested against human malignant melanoma cells (A375) using standard in vitro assays .

Chemosensor Applications

Thiophene-based compounds are also of interest in the development of chemosensors, particularly for the detection and selectivity of various metal ions. This is crucial as selectivity is a key feature for any chemosensor .

Biological Activity

Thiophene analogs are a class of biologically active compounds that have garnered attention for their potential therapeutic applications. They are important for medicinal chemists aiming to develop advanced compounds with diverse biological effects .

Synthesis of Novel Compounds

Thiophene derivatives serve as starting compounds for the synthesis of novel chemical entities such as pyrimidine-2-thiol, pyrazole, and pyran derivatives, which have potential antioxidant and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Thiophene derivatives, which include this compound, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound may interact with a range of biological targets.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound’s molecular weight of 15423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The pharmacological properties of thiophene derivatives suggest that the compound could potentially have a range of effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, methiopropamine, a structurally related compound, has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Direcciones Futuras

The future directions of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propiedades

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQCCAKDOPROBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397521 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(thiophen-2-yl)propan-1-one | |

CAS RN |

36448-60-9 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

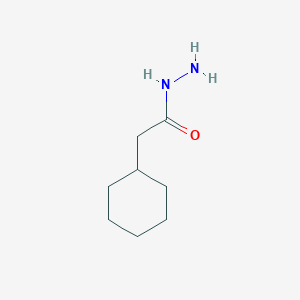

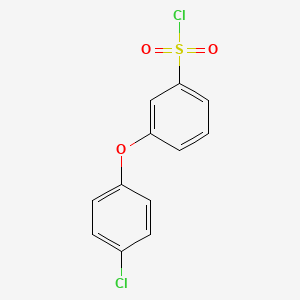

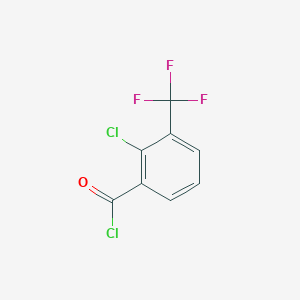

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)